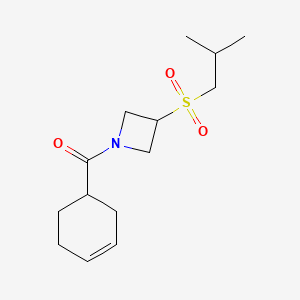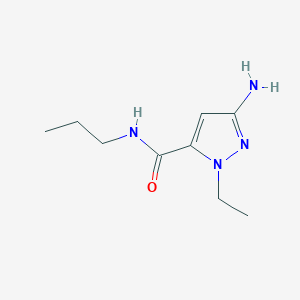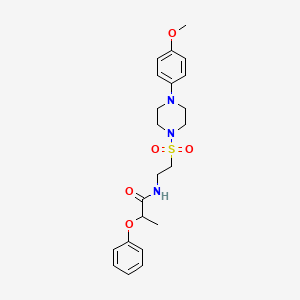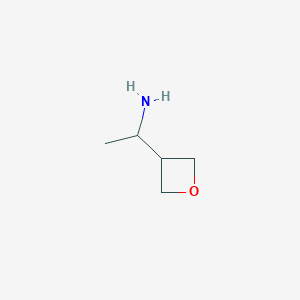![molecular formula C13H7F3N2O B2659768 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-70-4](/img/structure/B2659768.png)
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It has a molecular weight of 205.93 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is 1S/C7H6BF3O3/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H .Physical And Chemical Properties Analysis
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile, as a part of the broader category of nicotinonitriles, finds significant application in the synthesis of various organic compounds. Notably, the compound and its derivatives are integral in the synthesis of organic nitrates and heterofunctional series, as demonstrated by the preparation of N-Nicotinoyltris(hydroxymethyl)aminomethane trinitrate hydronitrate, an analog of the antianginal drug nicorandil, through O-nitration processes. This underscores the compound's role in medicinal chemistry and drug development, highlighting its importance beyond simple chemical synthesis (Korolev et al., 1997).
Corrosion Inhibition Another significant application of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile derivatives is in the field of corrosion inhibition. For instance, derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile have shown remarkable efficacy in inhibiting mild steel corrosion in acidic environments. These derivatives function by adsorbing onto the metal surface, thereby preventing corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical, demonstrating the compound's versatility beyond pharmaceuticals (Singh et al., 2016).
Material Science and Photophysical Properties In material science, nicotinonitrile derivatives have been explored for their luminescent properties. For example, studies on new luminescent nicotinonitrile derivatives have been conducted, focusing on their potential as blue light-emitting materials. These studies include synthesis routes, spectroscopic analysis, crystal structure determination, and photophysical studies, underscoring the compound's application in developing advanced materials for optoelectronic devices (Ahipa et al., 2014).
Advanced Synthesis Techniques The versatility of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is further highlighted by its involvement in advanced synthesis techniques. For instance, its role in the one-step synthesis of diazadihydroacenaphthylene derivatives showcases its utility in creating complex organic structures. This process, involving low-temperature reactions in trifluoromethanesulfonic acid, exemplifies the compound's significance in facilitating novel synthetic pathways (Soro et al., 2006).
Safety and Hazards
The compound has some safety hazards associated with it. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with the compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-18-12(19)11(10)7-17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQQWLUTICLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=O)NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate](/img/structure/B2659685.png)




![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)
![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)



![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)